6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O3 and a molecular weight of 224.6 g/mol . This compound is known for its unique structure, which includes a chloro group, a carboxylic acid group, and a phthalazine ring system. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves several steps. One common method includes the reaction of phthalic anhydride with hydrazine to form 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, which is then chlorinated to introduce the chloro group . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) at elevated temperatures . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro group and carboxylic acid group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
6-Chloro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound lacks the chloro group, which may result in different chemical and biological properties
6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: The presence of a bromo group instead of a chloro group can lead to variations in reactivity and applications.
6-Fluoro-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: The fluoro group can impart different electronic properties, affecting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClN2O3 |
---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
6-chloro-4-oxo-3H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-5-6(3-4)8(13)12-11-7(5)9(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
CJLKDNJCPXSCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NN=C2C(=O)O |
Origin of Product |
United States |
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